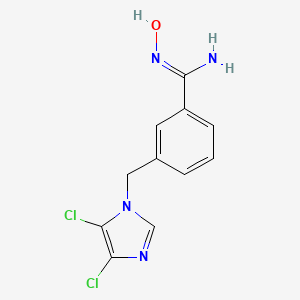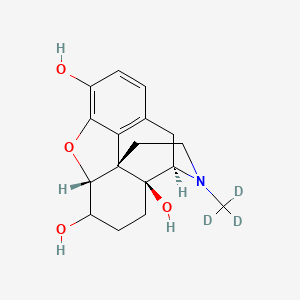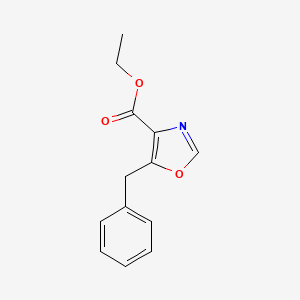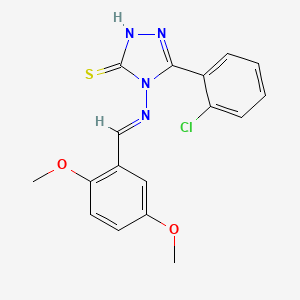
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4,5-Dichlor-1H-imidazol-1-yl)methyl)-N-Hydroxybenzimidamid ist eine chemische Verbindung mit der Summenformel C11H10Cl2N4O. Sie zeichnet sich durch das Vorhandensein eines Dichlorimidazol-Restes aus, der an eine Benzimidamid-Struktur gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((4,5-Dichlor-1H-imidazol-1-yl)methyl)-N-Hydroxybenzimidamid beinhaltet typischerweise die Reaktion von 4,5-Dichlorimidazol mit einem Benzimidamid-Derivat unter spezifischen Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base, wie beispielsweise Natriumhydroxid, und einem Lösungsmittel wie Dimethylsulfoxid (DMSO) durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie zum Einsatz kommen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
3-((4,5-Dichlor-1H-imidazol-1-yl)methyl)-N-Hydroxybenzimidamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Dichlor-Gruppen im Imidazolring können mit anderen funktionellen Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Oxide.
Reduktion: Bildung reduzierter Imidazol-Derivate.
Substitution: Bildung substituierter Imidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
3-((4,5-Dichlor-1H-imidazol-1-yl)methyl)-N-Hydroxybenzimidamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf sein Potenzial als therapeutisches Mittel zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 3-((4,5-Dichlor-1H-imidazol-1-yl)methyl)-N-Hydroxybenzimidamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung .
Wirkmechanismus
The mechanism of action of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (1Z)-2-(4,5-Dichlor-1H-imidazol-1-yl)-N′-Hydroxyethanimidamid
- 3-[3-(4,5-Dichlor-1H-imidazol-1-yl)-1-propyn-1-yl]-5-nitropyridin
Einzigartigkeit
3-((4,5-Dichlor-1H-imidazol-1-yl)methyl)-N-Hydroxybenzimidamid ist einzigartig aufgrund seiner spezifischen Struktur, die den Dichlorimidazol-Rest mit einer Benzimidamid-Gruppe kombiniert. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was ihn für verschiedene Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C11H10Cl2N4O |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
3-[(4,5-dichloroimidazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H10Cl2N4O/c12-9-10(13)17(6-15-9)5-7-2-1-3-8(4-7)11(14)16-18/h1-4,6,18H,5H2,(H2,14,16) |
InChI-Schlüssel |
WRFKMXNSFXTXMX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)CN2C=NC(=C2Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=NO)N)CN2C=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)



